molecular formula C19H14ClFN4 B2361428 3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-57-0

3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2361428
CAS No.: 439107-57-0
M. Wt: 352.8
InChI Key: ADKOFHQQCJIEPK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₉H₁₄ClFN₄ and a molecular weight of 352.797 g/mol . Key features include:

  • Substituents: A 4-chlorophenyl group at position 3, a 4-fluorophenyl group at position 6, and a methyl group at position 3.
  • Physicochemical properties: XLogP of 4.4 (indicating moderate lipophilicity), one hydrogen bond donor, and four hydrogen bond acceptors .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4/c1-11-17(13-4-8-15(21)9-5-13)18(22)25-19(24-11)16(10-23-25)12-2-6-14(20)7-3-12/h2-10H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKOFHQQCJIEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)F)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then subjected to condensation reactions with suitable amidines or urea derivatives to construct the pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)20.0Induction of apoptosis via mitochondrial pathways
A549 (Lung)10.5Inhibition of cell cycle progression
MCF-7 (Breast)15.3Targeting specific kinases involved in growth

A study indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity, demonstrating a clear structure-activity relationship (SAR) .

Antitubercular Activity

The compound's analogues have also been explored for their antitubercular properties against Mycobacterium tuberculosis.

Compound Minimum Inhibitory Concentration (MIC) Mechanism of Action
Compound D0.5 µg/mLInhibition of cell wall biosynthesis
Compound E1.0 µg/mLDisruption of metabolic pathways

These findings suggest that derivatives of this compound can serve as potential therapeutic agents against tuberculosis, with mechanisms that do not involve traditional targets .

Antimicrobial Properties

The compound has shown promising results in antimicrobial studies against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15Study on antimicrobial efficacy
Escherichia coli12Study on antimicrobial efficacy

These results indicate that the compound could be developed into a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound against various cancer cell lines. The results demonstrated its ability to induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Position 3 and 6 Modifications
  • Compound 1 ():

    • Structure: 6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
    • Key Differences: Allyl group at position 6 and phenyl at position 3 (vs. 4-chlorophenyl/4-fluorophenyl in the target compound).
    • Synthesis: Prepared via nucleophilic substitution of 7-chloropyrazolo[1,5-a]pyrimidine with 2-picolylamine .
  • Compound 32 ():

    • Structure: 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
    • Key Differences: Dual 4-fluorophenyl groups at positions 3 and 5 (vs. 4-chlorophenyl and methyl in the target compound).
    • Synthesis: Suzuki coupling with (4-fluorophenyl)boronic acid, yielding a crystalline product .
  • N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine ():

    • Structure: 2-Methoxyphenyl at position 3 and 4-chlorophenyl on the amine.
    • Key Differences: Electron-donating methoxy group at position 3 (vs. electron-withdrawing 4-chlorophenyl in the target compound) .
Position 5 Modifications
  • Compound 3 (): Structure: 3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Key Differences: Methyl groups at positions 5 and 6 (vs. methyl at 5 and 4-fluorophenyl at 6 in the target compound). Synthesis: Reaction of 1d with 2-picolylamine in ethanol .
  • Compound 35 ():

    • Structure: 3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
    • Key Differences: Bulky 4-isopropylphenyl at position 5 (vs. methyl in the target compound), likely affecting steric interactions .

Biological Activity

3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with specific substituents that enhance its biological activity. Its molecular formula is C19H14ClFN4C_{19}H_{14}ClFN_{4}, with a molecular weight of 356.79 g/mol. The presence of both chlorophenyl and fluorophenyl groups contributes to its unique pharmacological profile.

PropertyValue
IUPAC NameThis compound
CAS Number439107-57-0
Molecular Weight356.79 g/mol
Physical FormSolid

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. In a study evaluating the biological activities of similar compounds, it was found that certain derivatives exhibited submicromolar activity against S. aureus, demonstrating the potential for this compound in treating resistant bacterial infections .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structural features have been reported to inhibit tyrosine kinases, which are crucial for cancer cell signaling .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of compounds similar to this compound were synthesized and evaluated for their activity against gram-positive bacteria and mycobacterial strains. Some derivatives demonstrated higher efficacy compared to traditional antibiotics like ampicillin and isoniazid .
  • Cytotoxicity Evaluation : In another study focused on cytotoxicity, derivatives were tested on both cancer cell lines and primary mammalian cells. The results indicated that while some compounds were highly effective against cancer cells, they showed minimal toxicity to normal cells, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure of pyrazolo[1,5-a]pyrimidine derivatives and their biological activity has been extensively studied. Modifications in substituents significantly influenced their potency against various targets, including bacterial enzymes and cancer cell receptors .

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